molecular formula C10H15N5S B12121001 (Methylamino)(4-pyrimidin-2-ylpiperazinyl)methane-1-thione

(Methylamino)(4-pyrimidin-2-ylpiperazinyl)methane-1-thione

Cat. No.: B12121001
M. Wt: 237.33 g/mol
InChI Key: YJLXDXMBIDEDMT-UHFFFAOYSA-N
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Description

(Methylamino)(4-pyrimidin-2-ylpiperazinyl)methane-1-thione is a complex organic compound that features a pyrimidine ring and a piperazine ring linked by a thione group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Methylamino)(4-pyrimidin-2-ylpiperazinyl)methane-1-thione typically involves the reaction of 4-pyrimidin-2-ylpiperazine with methylamine and carbon disulfide under controlled conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at a temperature range of 50-70°C. The product is then purified using standard techniques like recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized for large-scale production, and the product is subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

(Methylamino)(4-pyrimidin-2-ylpiperazinyl)methane-1-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(Methylamino)(4-pyrimidin-2-ylpiperazinyl)methane-1-thione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (Methylamino)(4-pyrimidin-2-ylpiperazinyl)methane-1-thione involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to alterations in cellular processes. For example, it may inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Methylamino)(4-pyrimidin-2-ylpiperazinyl)methane-1-thione is unique due to its combination of a pyrimidine ring and a piperazine ring linked by a thione group. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds .

Properties

Molecular Formula

C10H15N5S

Molecular Weight

237.33 g/mol

IUPAC Name

N-methyl-4-pyrimidin-2-ylpiperazine-1-carbothioamide

InChI

InChI=1S/C10H15N5S/c1-11-10(16)15-7-5-14(6-8-15)9-12-3-2-4-13-9/h2-4H,5-8H2,1H3,(H,11,16)

InChI Key

YJLXDXMBIDEDMT-UHFFFAOYSA-N

Canonical SMILES

CNC(=S)N1CCN(CC1)C2=NC=CC=N2

Origin of Product

United States

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